molecular formula C11H17NO B2436606 3-(2-Phenylethoxy)propan-1-amine CAS No. 16728-65-7

3-(2-Phenylethoxy)propan-1-amine

Cat. No.: B2436606
CAS No.: 16728-65-7
M. Wt: 179.263
InChI Key: ONEOQRJTHAYVJL-UHFFFAOYSA-N
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Description

3-(2-Phenylethoxy)propan-1-amine is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 . This indicates that the compound has a phenylethoxy group attached to the third carbon of a propan-1-amine .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 179.26 and a molecular formula of C11H17NO .

Scientific Research Applications

Polybenzoxazine Formation

  • Application : Utilization in polybenzoxazine formation.
  • Research Insight : Phloretic acid, a phenolic compound, enhances the reactivity of molecules towards benzoxazine ring formation, used in material science for properties suitable for a wide range of applications.
  • Source : (Trejo-Machin et al., 2017).

Corrosion Inhibition

  • Application : Acting as corrosion inhibitors for carbon steel.
  • Research Insight : Tertiary amines synthesized from 1,3-di-amino-propan-2-ol demonstrated significant inhibition efficiency for carbon steel corrosion.
  • Source : (Gao, Liang, & Wang, 2007).

Antibacterial Activity

  • Application : Antibacterial activity against Gram-positive bacteria.
  • Research Insight : Synthetic 1,3-bis(aryloxy)propan-2-amines showed promising antibacterial activity against various Gram-positive pathogens, including multidrug-resistant strains.
  • Source : (Serafim et al., 2019).

Material Synthesis

  • Application : In the synthesis of amine-phenol ligands for metal ions.
  • Research Insight : N3O3 amine phenols are used in the preparation of hexadentate ligands for Group 13 metal ions.
  • Source : (Liu, Wong, Rettig, & Orvig, 1993).

Src Kinase Inhibitory and Anticancer Activities

  • Application : As potential Src kinase inhibitors and anticancer agents.
  • Research Insight : 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives showed inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells.
  • Source : (Sharma et al., 2010).

CO2 Permeation Properties

  • Application : In the fabrication of amine-silica membranes for CO2 separation.
  • Research Insight : Amine-silica membranes synthesized from organoalkoxysilane precursors showed excellent molecular sieving and CO2 permeation properties.
  • Source : (Yu, Kanezashi, Nagasawa, & Tsuru, 2017).

Safety and Hazards

The compound is associated with hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-(2-phenylethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEOQRJTHAYVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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